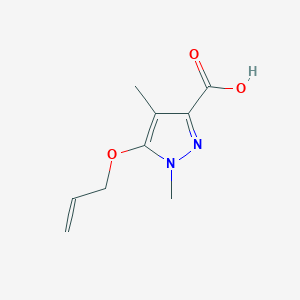
5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
The description of a compound usually includes its molecular formula, structure, and the type of functional groups present in the molecule.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and understanding the mechanism of its reactions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, reactivity, stability, etc.Aplicaciones Científicas De Investigación
Results
Agriculture
Results
Environmental Science
Results
Biochemistry
Results
Industry
Results
Pharmacology
Results
Synthetic Biology
Methods of Application
Results: The engineered cells could lead to increased yields of desired biochemicals, with data showing improved biosynthetic efficiency .
Biotechnology
Methods of Application
Results: The results include achieving new records of 5-ALA bioproduction, with significant cost reductions in feedstock .
Photodynamic Therapy
Methods of Application
Results: Clinical outcomes may demonstrate the compound’s efficacy as a photosensitizer, with statistical analyses confirming its therapeutic potential .
Feed Nutrient
Methods of Application
Results: Studies could show improved health markers in animals, supported by quantitative data on iron levels and immune function .
Agriculture Biostimulant
Methods of Application
Results: The trials may result in increased crop productivity and quality, with statistical evidence supporting the compound’s role as a biostimulant .
Environmental Biodegradation
Methods of Application
Results: The findings could include detailed degradation profiles, indicating the compound’s environmental impact and biodegradability .
Analytical Chemistry
Summary of Application
Methods of Application: Electron impact mass spectrometry (EI-MS) is used to analyze the fragmentation patterns of derivatives of this compound .
Results: The study of these patterns helps in understanding the electronic effects induced by substitution, which is crucial for predicting reactivity and stability of molecules .
Nanotechnology
Summary of Application
Methods of Application: Synthetic pathways are developed to attach the compound to [60]fullerene, creating a prodrug with enhanced pharmacological properties .
Results: Such nanoconjugates can improve the lipophilicity and delivery of drugs, particularly in treatments for skin cancer and brain tumor visualization .
Synthetic Biology for Biochemicals
Summary of Application
Methods of Application: Microbial cells, such as Corynebacterium glutamicum, are engineered to optimize the biosynthesis pathways related to the compound .
Results: This can lead to the sustainable and cost-effective production of biochemicals like 5-aminolevulinic acid (5-ALA), with potential applications in medicine and agriculture .
Safety And Hazards
This involves studying the toxicity of the compound, its environmental impact, and precautions to be taken while handling it.
Direcciones Futuras
This involves predicting or suggesting further studies that can be done based on the current knowledge of the compound.
Propiedades
IUPAC Name |
1,4-dimethyl-5-prop-2-enoxypyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-4-5-14-8-6(2)7(9(12)13)10-11(8)3/h4H,1,5H2,2-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQJSUPHKPECEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)O)C)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



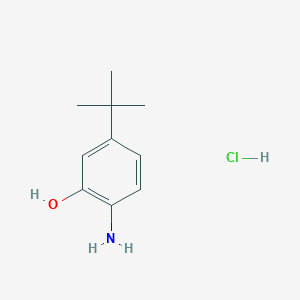
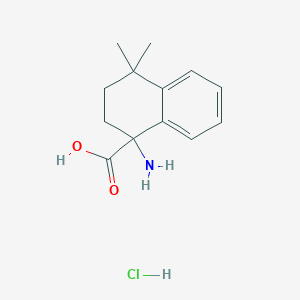
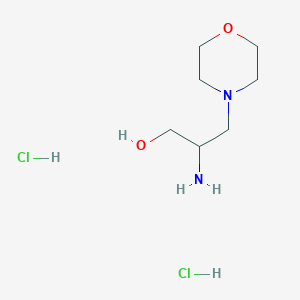
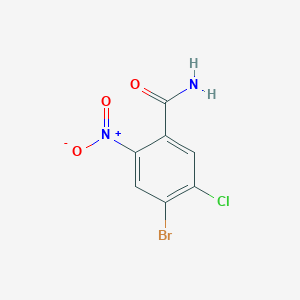
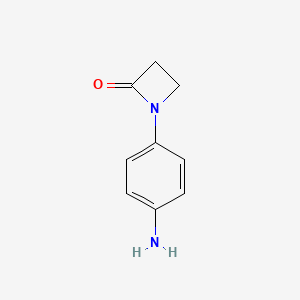
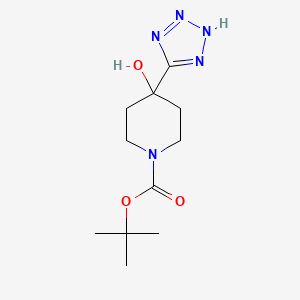
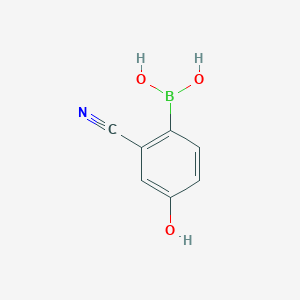
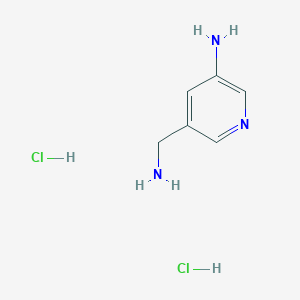
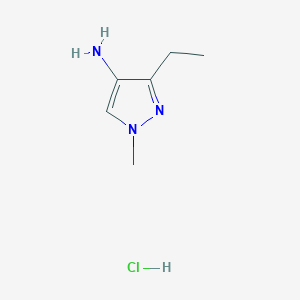
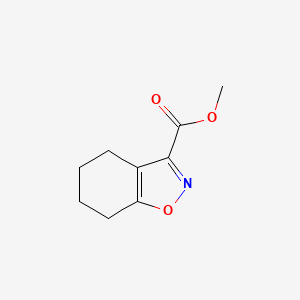
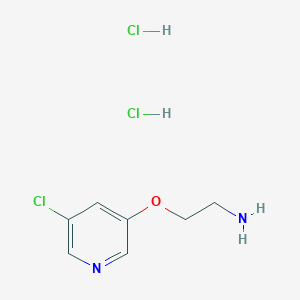
![4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride](/img/structure/B1381110.png)
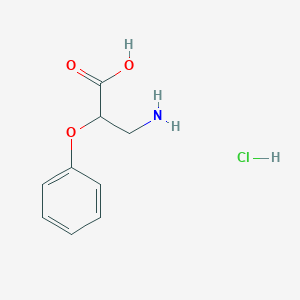
![2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride](/img/structure/B1381113.png)